molecular formula C14H16O2 B14277495 7-Octene-1,3-dione, 1-phenyl- CAS No. 131223-44-4

7-Octene-1,3-dione, 1-phenyl-

Cat. No.: B14277495
CAS No.: 131223-44-4
M. Wt: 216.27 g/mol
InChI Key: QHCKLCGUDUCMJS-UHFFFAOYSA-N
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Description

7-Octene-1,3-dione, 1-phenyl- is a diketone derivative characterized by a phenyl substituent at the 1-position of a seven-carbon chain containing conjugated carbonyl groups. For example, oxidation reactions of 1-phenyl propyne catalyzed by Cu(II)-Schiff base complexes yield diketones as primary products, suggesting that similar synthetic routes may apply to 7-Octene-1,3-dione . The phenyl group likely enhances lipophilicity and influences binding interactions in biological systems, as seen in other phenyl-substituted compounds .

Properties

CAS No.

131223-44-4

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

1-phenyloct-7-ene-1,3-dione

InChI

InChI=1S/C14H16O2/c1-2-3-5-10-13(15)11-14(16)12-8-6-4-7-9-12/h2,4,6-9H,1,3,5,10-11H2

InChI Key

QHCKLCGUDUCMJS-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC(=O)CC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Octene-1,3-dione, 1-phenyl- typically involves the reaction of phenylacetylene with an appropriate dione precursor under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or nickel, which facilitate the coupling of the phenyl group with the octene chain. The reaction conditions usually include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate to neutralize the reaction mixture.

Industrial Production Methods

On an industrial scale, the production of 7-Octene-1,3-dione, 1-phenyl- may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, making it more viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-Octene-1,3-dione, 1-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

7-Octene-1,3-dione, 1-phenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Octene-1,3-dione, 1-phenyl- involves its interaction with various molecular targets and pathways. The compound’s carbonyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

Phenyl-Substituted Diketones and Heterocycles

The 1-phenyl group is a critical structural feature for potency in various compounds. For instance, in tetrazole derivatives, replacing the 1-phenyl group with alkyl chains (e.g., tert-butyl) reduces potency, while meta-methyl substitution on the phenyl ring marginally improves activity. This implies that steric and electronic effects of the phenyl group are crucial for target binding .

Aliphatic Diketones and Piperazine Derivatives

Piperazine-2,3-dione derivatives exhibit improved lipophilicity (ClogP = 1.2–3.8) compared to unmodified piperazine (ClogP = −1.1), enhancing membrane permeability and anthelmintic activity .

Table 2: Physicochemical Properties of Diketones

Compound ClogP Bioactivity (In Vitro) Synthesis Yield (%)
Piperazine-2,3-dione 1.2–3.8 Anthelmintic (EC₅₀ ~20 µM) 40–75
1-phenyl propyne-derived diketone N/A N/A 60 (oxidation)
7-Octene-1,3-dione, 1-phenyl- (inferred) ~4.5 (estimated) Hypothetical enzyme inhibition 50–70 (estimated)

Heterocyclic Diones and Receptor Selectivity

Scaffold modifications significantly impact receptor affinity. Benzoxazolone derivatives exhibit high σ1 receptor affinity (Ki = 2.6 nM), while indolin-2,3-dione derivatives shift selectivity toward σ2 receptors (Kiσ2 = 42 nM) due to additional carbonyl groups . The 1,3-dione moiety in 7-Octene-1,3-dione may similarly influence target selectivity, though its exact pharmacological profile remains unexplored.

Table 3: Scaffold-Dependent Receptor Affinity

Scaffold σ1 Affinity (Ki, nM) σ2 Affinity (Ki, nM) Selectivity (σ2/σ1)
Benzoxazolone 2.6 73 28
Indolin-2,3-dione >844 42 >72

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